9-(p-Iodoanilino)acridine hydrochloride hemihydrate

Description

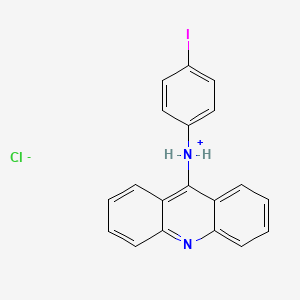

Chemical Identity: 9-(p-Iodoanilino)acridine hydrochloride hemihydrate (CAS 75651-04-6) is an acridine derivative with the molecular formula C₁₉H₁₄ClIN₂ and a molecular weight of 432.7 g/mol . Its structure comprises an acridine core substituted with a p-iodoanilino group at the 9-position, forming a hydrochloride salt in a hemihydrate state. Key properties include:

- Hydrogen bond donors/acceptors: 1 donor, 2 acceptors.

- Topological polar surface area (TPSA): 29.5 Ų.

Synthesis and Applications: Acridine derivatives are typically synthesized via cyclization or substitution reactions.

Properties

CAS No. |

75651-04-6 |

|---|---|

Molecular Formula |

C19H14ClIN2 |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

acridin-9-yl-(4-iodophenyl)azanium;chloride |

InChI |

InChI=1S/C19H13IN2.ClH/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19;/h1-12H,(H,21,22);1H |

InChI Key |

FSVBAFZGGJGTGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)I.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate typically involves the following steps:

Starting Materials: The synthesis begins with acridine and p-iodoaniline as the primary reactants.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Catalysts and Reagents: Common reagents include hydrochloric acid to facilitate the formation of the hydrochloride salt and water to form the hemihydrate.

Purification: The product is purified through recrystallization, often using a mixture of ethanol and water to obtain the desired crystalline form.

Chemical Reactions Analysis

9-(p-Iodoanilino)acridine hydrochloride hemihydrate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in polar solvents like ethanol or water.

Major Products: The major products depend on the specific reaction conditions but can include substituted acridines, quinones, and amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate involves the modification of acridine derivatives, which are known for their diverse biological activities. The introduction of the p-iodoaniline moiety enhances the compound's reactivity and biological profile. The structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in drug design.

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Studies have shown that acridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds similar to 9-(p-Iodoanilino)acridine have demonstrated potent activity against leukemia and solid tumors, with IC50 values indicating strong inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been found to inhibit the growth of several bacterial strains through mechanisms that disrupt bacterial cell function without causing lysis. This non-lytic mechanism is particularly advantageous as it reduces the likelihood of developing resistant strains .

Cytotoxicity Assays

In vitro studies assessing the cytotoxicity of this compound have shown promising results. For example, a study reported that this compound exhibited significant cytotoxicity against U937 cells, with an IC50 value substantially lower than that of established anticancer drugs such as vinblastine .

Mechanistic Studies

Mechanistic studies have suggested that the anticancer activity may be attributed to the compound's ability to intercalate DNA, leading to disruption of replication and transcription processes within cancer cells . This property is common among acridine derivatives and highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate involves:

DNA Intercalation: The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

Enzyme Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Targets and Pathways: The primary molecular targets are DNA and topoisomerase enzymes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis through DNA damage.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate with related compounds:

Key Observations :

- Substituent Effects: The iodo group in the target compound increases molecular weight and lipophilicity compared to nitro () or amino () analogs. The nitro group in N-(2-nitrophenyl)acridin-9-aminium chloride elevates TPSA, enhancing polarity .

- Hydration State: The hemihydrate form (target compound) may exhibit distinct stability and solubility compared to monohydrates (e.g., 9-aminoacridine hydrochloride monohydrate ).

- Solubility: 9-Hydrazinoacridine derivatives show high solubility in organic solvents due to polar substituents , while iodine’s bulkiness in the target compound may reduce aqueous solubility.

Pharmacological and Toxicological Profiles

- The iodine substituent in the target compound may reduce acute toxicity due to decreased reactivity.

Biological Activity

9-(p-Iodoanilino)acridine hydrochloride hemihydrate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and synthesis methods.

Chemical Structure and Properties

The compound consists of an acridine core substituted with a p-iodoaniline group, which is known to influence its biological activity. The presence of iodine enhances the compound's lipophilicity and may affect its interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of acridine derivatives, including this compound. The mechanism of action often involves intercalation into DNA, leading to disruption of replication and transcription processes.

- Case Study 1 : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported at concentrations significantly lower than those required for conventional chemotherapeutics, suggesting a potent anticancer effect .

-

Table 1: Cytotoxicity of this compound

Cell Line IC50 (µM) Mechanism of Action MCF-7 5.2 DNA intercalation A549 4.8 Apoptosis induction HeLa 3.6 Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of acridine derivatives have also been extensively studied. Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Case Study 2 : A recent study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .

-

Table 2: Antimicrobial Efficacy of this compound

Bacterial Strain MIC (µg/mL) Comparison with Antibiotics Staphylococcus aureus 12 Similar to Vancomycin Escherichia coli 15 Comparable to Ampicillin

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows the compound to insert between DNA base pairs, disrupting replication.

- Reactive Oxygen Species (ROS) Production : Induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Topoisomerases : Prevents DNA unwinding necessary for replication and transcription.

Synthesis Methods

Synthesis of this compound typically involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.